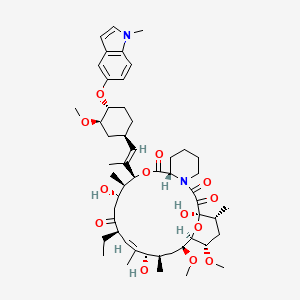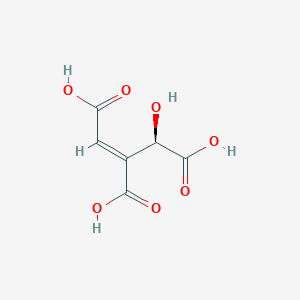
P1-(Adenosine-5'-P5-(uridine-5')pentaphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P1-(Adenosine-5’-P5-(uridine-5’)pentaphosphate: is a dinucleotide compound that belongs to the class of organic compounds known as (5’->5’)-dinucleotides. These compounds are characterized by a phosphodiester linkage connecting the 5’ positions of two nucleotide bases. This specific compound features adenosine and uridine as its nucleotide bases, linked through a pentaphosphate chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P1-(Adenosine-5’-P5-(uridine-5’)pentaphosphate typically involves a multi-step process. Initially, adenosine and uridine nucleotides are phosphorylated to form their respective triphosphates. These triphosphates are then linked through a series of phosphorylation reactions to form the pentaphosphate bridge. The optimal pH for these reactions is between 7.5 and 8.5, and the presence of metal ions such as magnesium or manganese is crucial for the efficiency of the phosphorylation steps .
Industrial Production Methods: Industrial production of P1-(Adenosine-5’-P5-(uridine-5’)pentaphosphate involves large-scale chemical synthesis using automated synthesizers. These machines can precisely control the reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product. The process is typically followed by purification steps, including chromatography, to isolate the desired compound from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: P1-(Adenosine-5’-P5-(uridine-5’)pentaphosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by nucleases, breaking the phosphodiester bonds and yielding the individual nucleotides.
Phosphorylation/Dephosphorylation: It can participate in phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling and energy transfer processes.
Oxidation/Reduction: Though less common, the compound can undergo oxidation and reduction reactions, particularly in the presence of specific enzymes or chemical reagents.
Common Reagents and Conditions:
Hydrolysis: Enzymes such as phosphodiesterases are commonly used.
Phosphorylation: ATP and specific kinases are typically involved.
Oxidation/Reduction: Chemical reagents like hydrogen peroxide or reducing agents like dithiothreitol (DTT) can be used.
Major Products:
Hydrolysis: Adenosine monophosphate (AMP) and uridine monophosphate (UMP).
Phosphorylation: Higher phosphorylated forms or cyclic nucleotides.
Oxidation/Reduction: Modified nucleotides with altered redox states.
Scientific Research Applications
Chemistry: P1-(Adenosine-5’-P5-(uridine-5’)pentaphosphate is used as a model compound in studies of nucleotide interactions and enzymatic processes involving nucleotides. It helps in understanding the mechanisms of nucleotide polymerization and degradation .
Biology: In biological research, this compound is used to study cellular signaling pathways, particularly those involving cyclic nucleotides and nucleotide-binding proteins. It serves as a substrate for various kinases and phosphatases, aiding in the elucidation of their roles in cellular processes .
Medicine: The compound has potential therapeutic applications, particularly in the modulation of nucleotide signaling pathways. It is being investigated for its role in regulating immune responses and its potential use in treating diseases related to nucleotide metabolism .
Industry: In the industrial sector, P1-(Adenosine-5’-P5-(uridine-5’)pentaphosphate is used in the production of nucleotide-based pharmaceuticals and as a research tool in the development of new drugs targeting nucleotide pathways .
Mechanism of Action
P1-(Adenosine-5’-P5-(uridine-5’)pentaphosphate exerts its effects primarily through interactions with nucleotide-binding proteins and enzymes. It acts as a substrate for kinases and phosphatases, influencing phosphorylation and dephosphorylation reactions that are critical for cellular signaling. The compound can also bind to purinergic receptors, modulating various physiological responses such as inflammation and immune activation .
Comparison with Similar Compounds
P1-(Adenosine-5’-P5-(adenosine-5’)pentaphosphate (Ap5A): Similar structure but with two adenosine bases.
P1-(Adenosine-5’-P5-(cytidine-5’)pentaphosphate (Ap5C): Contains cytidine instead of uridine.
P1-(Adenosine-5’-P5-(guanosine-5’)pentaphosphate (Ap5G): Contains guanosine instead of uridine.
Uniqueness: P1-(Adenosine-5’-P5-(uridine-5’)pentaphosphate is unique due to its specific combination of adenosine and uridine bases, which may confer distinct biological activities compared to other dinucleotides. Its ability to interact with both purine and pyrimidine nucleotide pathways makes it a versatile tool in biochemical and pharmacological research .
Properties
Molecular Formula |
C19H28N7O24P5 |
|---|---|
Molecular Weight |
893.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C19H28N7O24P5/c20-15-10-16(22-5-21-15)26(6-23-10)18-14(31)12(29)8(46-18)4-44-52(35,36)48-54(39,40)50-55(41,42)49-53(37,38)47-51(33,34)43-3-7-11(28)13(30)17(45-7)25-2-1-9(27)24-19(25)32/h1-2,5-8,11-14,17-18,28-31H,3-4H2,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,20,21,22)(H,24,27,32)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 |
InChI Key |
CPTLFMDLEWCNMJ-KPKSGTNCSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



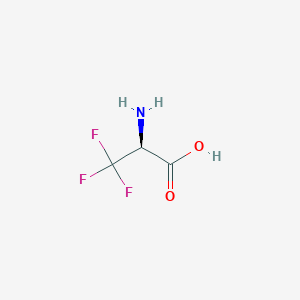
![[(3R,4R,14R,19S)-22-chloro-4-[(2S,3R,4R,5S)-5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-23-hydroxy-14-(7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carbonyl)oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(23),5,7,9,11,13(25),20(24),21-octaen-19-yl]azanium](/img/structure/B10777086.png)
![2-Cyclohexyl-N-(2-{4-[5-(2,3-dichloro-phenyl)-2H-pyrazol-3-YL]-piperidin-1-YL}-2-oxo-ethyl)-2-guanidino-acetamide](/img/structure/B10777091.png)
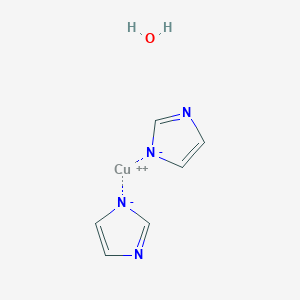
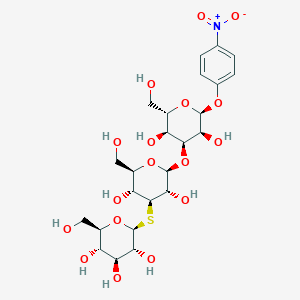
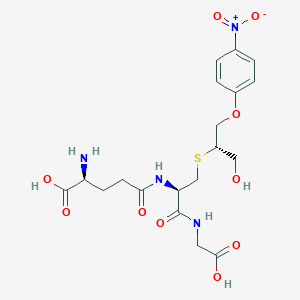



![[2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate](/img/structure/B10777150.png)
![Benzofuran-2-carboxylic acid {(S)-3-methyl-1-[3-oxo-1-(pyridin-2-ylsulfonyl)azepan-4-ylcarbamoyl]butyl}amide](/img/structure/B10777157.png)
